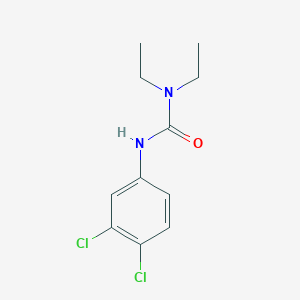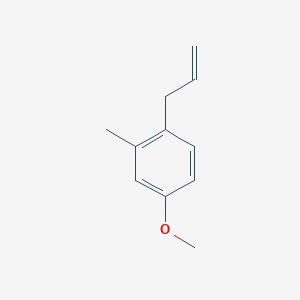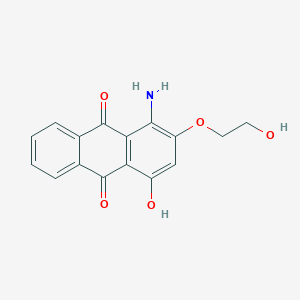
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one, also known as muscone, is a naturally occurring compound found in the musk glands of male musk deer. It is a highly valuable compound due to its unique musky odor and has been used in perfumes and fragrances for centuries. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications in various fields.
Mécanisme D'action
The exact mechanism of action of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one is not fully understood. However, studies have shown that it may act on various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt pathway. Muscone has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Muscone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells. Muscone has also been found to modulate the immune response and reduce inflammation. In addition, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has been found to have anxiolytic and sedative effects, suggesting potential applications in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor, which makes it easy to detect and quantify in experiments. However, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has some limitations as well. It is relatively expensive and may not be readily available in large quantities. Additionally, its musky odor may interfere with certain experiments or make it difficult to work with in certain settings.
Orientations Futures
There are several potential future directions for research on (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Additionally, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one may have applications in the development of new fragrances and perfumes. Further research is needed to fully understand the potential of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one and its mechanisms of action.
Méthodes De Synthèse
Muscone can be synthesized via several methods, including the oxidation of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one precursors, such as 4-tert-butylcyclohexanone, and the reduction of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one oxide. However, the most common method for (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one synthesis involves the oxidation of 2,4,4-trimethyl-3-cyclohexen-1-one with potassium permanganate.
Applications De Recherche Scientifique
Muscone has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one can inhibit the growth of cancer cells in vitro. Additionally, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
16196-32-0 |
|---|---|
Nom du produit |
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
Clé InChI |
CYQNNBVTDFXXHX-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2(C)C)C |
SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
Synonymes |
alpha-cuparenone cuparenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



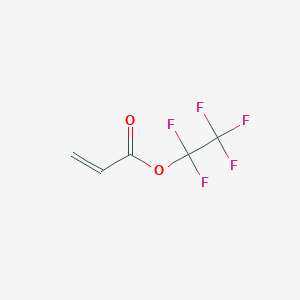
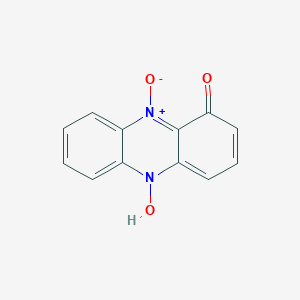


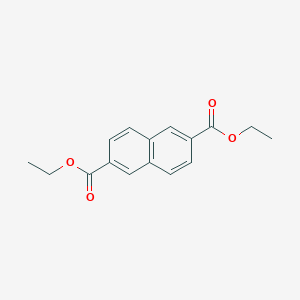

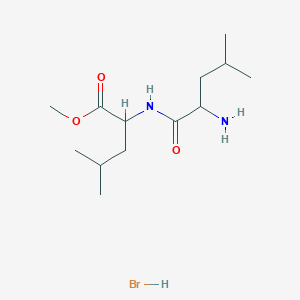
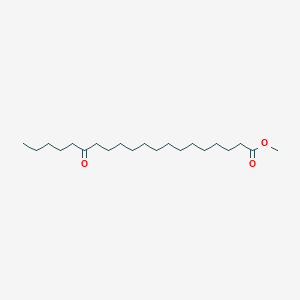
![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
